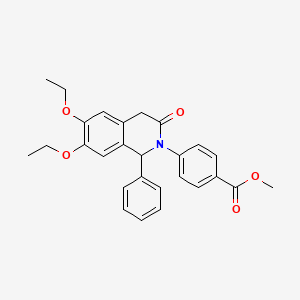
methyl 4-(6,7-diethoxy-3-oxo-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE is a synthetic organic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a tetrahydroisoquinoline core, which is further substituted with ethoxy groups and a phenyl ring.
Preparation Methods
The synthesis of METHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline scaffold.
Introduction of the ethoxy groups: The ethoxy groups can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the benzoate ester: The final step involves esterification, where the tetrahydroisoquinoline derivative reacts with methyl 4-bromobenzoate under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
METHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include quinoline derivatives, secondary alcohols, and substituted tetrahydroisoquinolines.
Scientific Research Applications
METHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, such as those involved in cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to METHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE include other tetrahydroisoquinoline derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its anti-HIV activity.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Used in the synthesis of pharmaceuticals for Parkinson’s disease.
2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Evaluated for antibacterial properties.
The uniqueness of METHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H27NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 4-(6,7-diethoxy-3-oxo-1-phenyl-1,4-dihydroisoquinolin-2-yl)benzoate |
InChI |
InChI=1S/C27H27NO5/c1-4-32-23-15-20-16-25(29)28(21-13-11-19(12-14-21)27(30)31-3)26(18-9-7-6-8-10-18)22(20)17-24(23)33-5-2/h6-15,17,26H,4-5,16H2,1-3H3 |
InChI Key |
BJYKXJKFHSUOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(3-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11401122.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11401129.png)
![2-(4-ethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11401132.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B11401139.png)
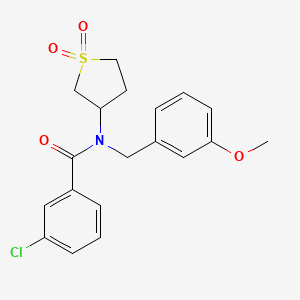
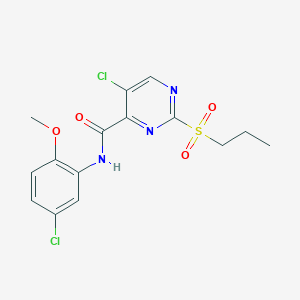
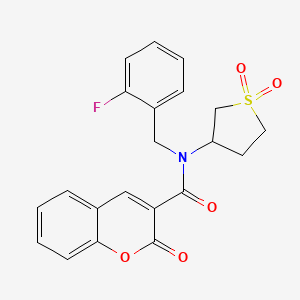
![6-benzyl-2-[(4-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11401161.png)
![11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11401171.png)
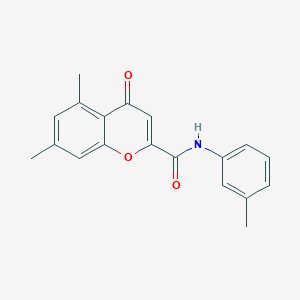

![13-methyl-7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11401184.png)
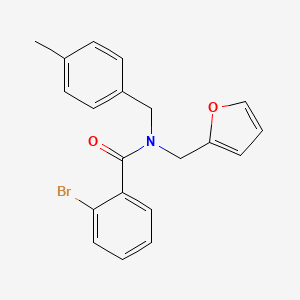
![12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11401189.png)
